2-Chloro-4,6-dimethoxyquinoline
CAS No.: 952435-01-7
Cat. No.: VC4133757
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952435-01-7 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 |
| IUPAC Name | 2-chloro-4,6-dimethoxyquinoline |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 |
| Standard InChI Key | YTZHPKKVXBRSPD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structure
2-Chloro-4,6-dimethoxyquinoline has the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . The quinoline core is substituted with a chlorine atom at position 2 and methoxy (-OCH₃) groups at positions 4 and 6. The SMILES notation (COC1=CC2=C(C=C1)N=C(C=C2OC)Cl) and InChIKey (YTZHPKKVXBRSPD-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-chloro-4,6-dimethoxyquinoline typically follows a five-step sequence starting from veratrole (1,2-dimethoxybenzene) :
Process Optimization
-
Nitration: Excess nitric acid (molar ratio 1:1.5–10) ensures complete conversion .
-
Cyclization: Phosphorus oxychloride acts as both solvent and catalyst, with a molar ratio of 1:20–60 (substrate:POCl₃) for optimal ring closure .
-
Scalability: Pilot-scale batches (e.g., 1 L autoclave) demonstrate consistent yields >90% in reduction steps .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 132–136°C | |
| Boiling Point | 325.2±37.0°C (predicted) | |
| Density | 1.265±0.06 g/cm³ | |
| Solubility in DMSO | Sparingly soluble (heated) | |
| LogP (Partition Coefficient) | 1.5 |
Stability and Reactivity
-
Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes in acidic media .
-
pKa: 4.35±0.30, indicating weak basicity due to the quinoline nitrogen .
Pharmaceutical Applications
Anticancer Drug Intermediates
2-Chloro-4,6-dimethoxyquinoline is a key precursor for Tivozanib (a VEGF inhibitor) and Cabozantinib (a MET/VEGFR2 antagonist) . Its quinoline scaffold facilitates binding to kinase domains, enhancing therapeutic efficacy .
Additional Therapeutic Targets
-
Anti-inflammatory Agents: Derivatives show activity against chronic diseases like atherosclerosis and psoriasis .
-
Antiangiogenic Therapies: Used in compounds targeting diabetic retinopathy and Kaposi’s sarcoma .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use face shields |
| Respiratory Irritation | H335 | Ensure ventilation |
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .
-
GC-MS: Characteristic fragments at m/z 224 ([M+H]⁺) and 179 (quinoline core) .
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume